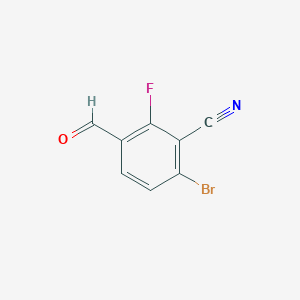
1-Fluorothioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluorothioxanthen-9-one is an organic compound with the molecular formula C13H7FOS. It belongs to the class of thioxanthones, which are known for their photophysical properties and applications in various fields such as photochemistry and material science. The compound is characterized by the presence of a fluorine atom at the 1-position of the thioxanthone core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluorothioxanthen-9-one can be synthesized through various synthetic routes. One common method involves the fluorination of thioxanthen-9-one using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, with the fluorinating agent being added to a solution of thioxanthen-9-one in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluorothioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthen-9-one-10,10-dioxide under specific conditions.
Reduction: Reduction of this compound can yield thioxanthene derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dibutyltin chloride hydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Thioxanthen-9-one-10,10-dioxide.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Fluorothioxanthen-9-one has several scientific research applications, including:
Photochemistry: It is used as a photocatalyst in organic reactions due to its ability to absorb light and generate reactive species.
Material Science: The compound is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Thioxanthone derivatives, including this compound, are investigated for their potential biological activities, such as anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Fluorothioxanthen-9-one in photochemical reactions involves the absorption of light, leading to the formation of an excited triplet state. This excited state can then participate in various photochemical processes, such as energy transfer or electron transfer, to generate reactive intermediates. These intermediates can further react with other molecules, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Thioxanthen-9-one: Lacks the fluorine atom and has different photophysical properties.
2-Chlorothioxanthen-9-one: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Thioxanthone: The parent compound without any substituents, used widely in photochemistry.
Uniqueness: 1-Fluorothioxanthen-9-one is unique due to the presence of the fluorine atom, which enhances its photophysical properties and reactivity. The fluorine atom can influence the compound’s electronic structure, making it more suitable for specific applications in photochemistry and material science.
Eigenschaften
IUPAC Name |
1-fluorothioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXAWCQSFRFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
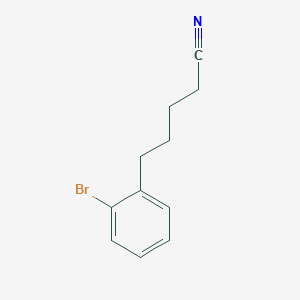
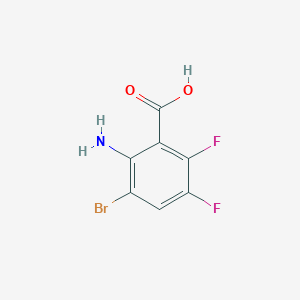


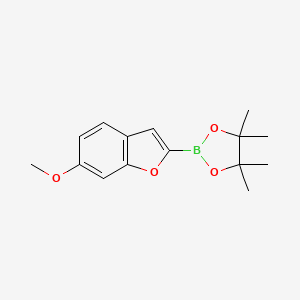
![2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237674.png)
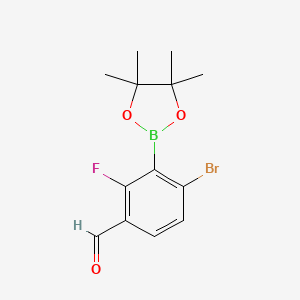
![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![2-[4-Methanesulfonyl-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237689.png)
![4-{[(3-Bromophenyl)methane]sulfonyl}morpholine](/img/structure/B8237691.png)

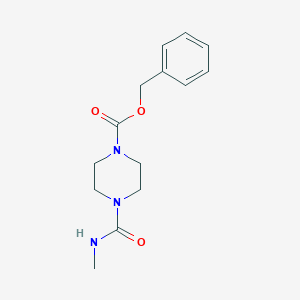
![tert-butyl N-[1-(4-chlorobenzoyl)cyclopropyl]carbamate](/img/structure/B8237722.png)
